molecular formula C13H13NO3 B8688038 Methyl 5,7-dimethyl-4-oxo-1,4-dihydroquinoline-2-carboxylate

Methyl 5,7-dimethyl-4-oxo-1,4-dihydroquinoline-2-carboxylate

Cat. No. B8688038
M. Wt: 231.25 g/mol
InChI Key: HLCSOQUHXJGAIH-UHFFFAOYSA-N
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Patent
US05270309

Procedure details

Treatment of methyl 5,7-dimethyl-4-oxo-1,4-dihydroquinoline-2-carboxylate (1 g) with sodium hydroxide (0.69 g), as described in Example 1c, gave 5,7-dimethyl-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid (0.8 g), m.p. 285°-287° C., δ (360 MHz,DMSO-d6) 2.33 (3H, s, 7-Me), 2.75 (3H. s, 5-Me), 6.49 (1H, s, 3-H), 6.87 (1H, s, 6-H) and 7.55 (1H, s, 8-H). (Found: C, 66.53; H, 4.96; N, 6.72%. C12H11NO3 requires C, 66.35; H, 5.10; N,6. 45%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[C:10]([CH3:12])[CH:9]=[C:8]2[C:3]=1[C:4](=[O:17])[CH:5]=[C:6]([C:13]([O:15]C)=[O:14])[NH:7]2.[OH-].[Na+]>>[CH3:1][C:2]1[CH:11]=[C:10]([CH3:12])[CH:9]=[C:8]2[C:3]=1[C:4](=[O:17])[CH:5]=[C:6]([C:13]([OH:15])=[O:14])[NH:7]2 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1=C2C(C=C(NC2=CC(=C1)C)C(=O)OC)=O
Step Two
Name
Quantity
0.69 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C2C(C=C(NC2=CC(=C1)C)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: CALCULATEDPERCENTYIELD 85.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.